molecular formula C8H5BrF2O2 B14754607 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde

4-Bromo-2,6-difluoro-3-methoxybenzaldehyde

Cat. No.: B14754607
M. Wt: 251.02 g/mol
InChI Key: PRYQJSQUMHMXPE-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of a methoxybenzaldehyde precursor. One common method involves the use of 3,5-difluorobromobenzene as a starting material. The reaction proceeds through the following steps:

    Fluorination: The addition of fluorine atoms at specific positions on the ring.

The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) and N,N-dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid.

    Reduction: Formation of 4-Bromo-2,6-difluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of antiviral and anticancer agents.

    Industry: Used in the synthesis of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is unique due to the presence of bromine, fluorine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

4-bromo-2,6-difluoro-3-methoxybenzaldehyde

InChI

InChI=1S/C8H5BrF2O2/c1-13-8-5(9)2-6(10)4(3-12)7(8)11/h2-3H,1H3

InChI Key

PRYQJSQUMHMXPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)C=O)F)Br

Origin of Product

United States

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